2,6-Dibromo-4-(trifluoromethoxy)phenol
Overview
Description
2,6-Dibromo-4-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H3Br2F3O2 and its molecular weight is 335.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Oxidation
- Electrooxidation on Platinum Gauze Electrode : A study by Markova et al. (2015) explored the electrooxidation of 2,4,6-tribromophenol on a platinum gauze electrode. They identified a series of 2,6-dibromo-4-alkoxyphenols, suggesting the formation of dimeric 2,6-dibromo-4-(2,6-dibromo-4-alkoxyphenoxy)phenols.
Synthesis Processes
- Improved Synthesis Process : Ding Zhi-yuan (2011) described an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, prepared from 4-trifluoromethoxy aniline with a high yield and purity. This study is detailed in Ding's research.
Environmental Impact
- Concentrations in Environment and Toxicology : Koch and Sures (2018) summarized studies on 2,4,6-Tribromophenol, a closely related compound, from an environmental perspective. Their work, detailed in Koch and Sures' study, covers its concentrations in different environments and toxicokinetics.
Chemical Reactions
- Aromatization via Dibromination-Double Dehydrobromination : Sevenard et al. (2008) developed a method to synthesize 2,6- bis(trifluoroacetyl)phenols with various substituents. This process is superior to traditional approaches and is detailed in Sevenard et al.'s research.
Other Notable Studies
Gas-Phase Thermochemical Properties : A study by Miranda et al. (2015) on the thermochemical properties of tri-substituted phenols, including 2,6-dibromo-4-(trifluoromethoxy)phenol, provides insights into the energetics of these compounds. Their findings are available in Miranda et al.'s study.
Formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDDs/Fs) : Research by Na et al. (2007) examined the thermal reactions of dibromophenols, including 2,6-dibromophenol, under pyrolytic conditions. More details can be found in Na et al.'s research.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromo-4-(trifluoromethoxy)phenol is the thyroid hormone-binding protein . This protein plays a crucial role in transporting thyroxine from the bloodstream to the brain .
Mode of Action
It is believed to interact with the thyroid hormone-binding protein, potentially influencing the transport of thyroxine .
Biochemical Pathways
Given its interaction with the thyroid hormone-binding protein, it may influence pathways related to thyroid hormone regulation and neural signaling .
Result of Action
Its interaction with the thyroid hormone-binding protein suggests it may influence thyroid hormone levels and related physiological processes .
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQYTWSSMJOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650450 | |
Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-67-9 | |
Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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